
1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone is a chemical compound related to anthraquinones, a class known for various applications, including dyes and medicinal uses. This specific compound, however, has unique properties and applications.
Synthesis Analysis The synthesis of similar anthraquinone derivatives involves various methods. For instance, 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones undergo cyclization when heated in piperidine, leading to different derivatives (Barabanov et al., 2001). Similarly, 9,10-dimethoxy-2-methyl-1,4-anthraquinone, an unusual quinone, was synthesized from p-benzoquinone through a five-step process, indicating the complexity of synthesizing such compounds (Mal & Ray, 2008).
Molecular Structure Analysis The molecular structure of anthraquinone derivatives can vary significantly. The introduction of heteroatoms into the anthracene-9,10-dione chromophore, for example, affects the compound's properties and interactions, as seen in studies of DNA binding and cytotoxic activity (Gandolfi et al., 1995).
Chemical Reactions and Properties Anthraquinone derivatives react differently depending on the substituents and conditions. For instance, the electrochemical synthesis of new arylthiobenzazoles from related compounds demonstrates the versatility in chemical reactions of anthraquinone derivatives (Amani & Nematollahi, 2012).
Physical Properties Analysis The physical properties of anthraquinone derivatives like 1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone can be inferred from similar compounds. For example, the study on the electrochemical oxidation of 4-(piperazin-1-yl)phenols indicates specific electrochemical behaviors, which can be crucial in understanding the physical properties of such compounds (Amani, Khazalpour, & Nematollahi, 2012).
科学的研究の応用
Anthraquinones and Their Derivatives
Anthraquinones and their derivatives are a significant group of quinoid compounds with about 700 molecules described. They are recognized for their applications in industries such as pharmaceuticals, clothes dyeing, and food colorants due to their chemical diversity and biological activities. The effects of anthraquinones, positive or negative, are attributed to the 9,10-anthracenedione structure and its substituents, which are still under active investigation. Marine microorganisms, in particular, have been identified as producers of structurally unique anthraquinones, suggesting their potential as sources of therapeutic drugs or daily additives (Fouillaud et al., 2016).
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
OPAHs, including anthraquinones, exhibit more toxicity than their PAH counterparts. Studies have shown that derivatives like 1,4-naphthoquinone and 1,2-naphthoquinone demonstrate strong genotoxicity, cytotoxicity, and developmental toxicity. This suggests the importance of understanding the toxicological profiles of these compounds when considering their applications (Ma & Wu, 2022).
Quinone Antibiotics and Cancer Treatment
The review of quinone antibiotics, including anthraquinones, has revealed their potential in treating malignant diseases. Despite the common quinone moiety, these antibiotics do not share a common mechanism of action. Instead, they induce a variety of chemical lesions on nucleic acids, their principal cell targets. This diversity in action underscores the potential of anthraquinones and related compounds in developing new treatments for cancer (Lown, 2004).
Biosynthetic Anthracyclines
Anthraquinones are closely related to anthracyclines, a family of compounds produced by microorganisms of the Streptomyces genus. These compounds are crucial in the treatment of human cancer, highlighting the significance of the anthraquinone structure in medical research (Arcamone & Cassinelli, 1998).
Synthesis of Anthraquinone-based Electroactive Polymers
Anthraquinone derivatives have been explored for their applications in energy storage systems due to their conducting properties. The synthesis and electrochemical properties of anthraquinone-based polymers suggest their potential use in technologies such as solar cells and biomedical equipment (Zarren, Nisar, & Sher, 2019).
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24-19-9-4-5-10-20(19)25(29)23-21(24)11-6-12-22(23)27-15-13-26(14-16-27)17-18-7-2-1-3-8-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWDECXWVMFELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Phenylmethyl)piperazin-1-yl]anthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
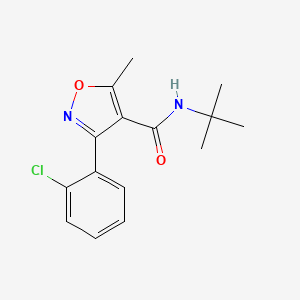
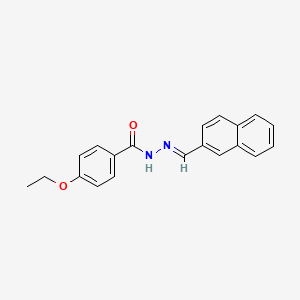
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
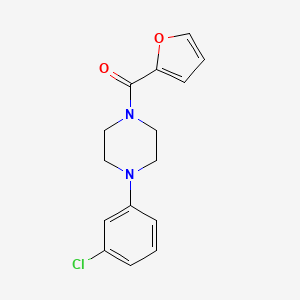
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)
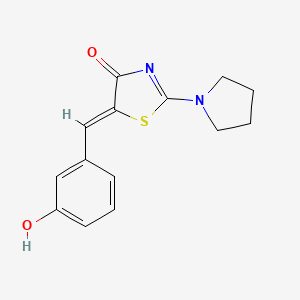
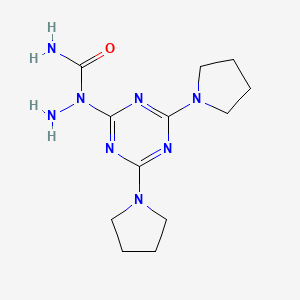

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)